molecular formula C13H16N2O4S B102510 4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide CAS No. 17100-92-4

4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B102510
CAS No.: 17100-92-4
M. Wt: 296.34 g/mol
InChI Key: WCHUHMTYPVCQKV-UHFFFAOYSA-N
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Description

4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound with the molecular formula C13H16N2O4S and a molecular weight of 296.34 g/mol. This compound is known for its unique structure, which includes a succinimide core substituted with ethyl, methyl, and p-sulfamoylphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of succinimide with appropriate reagents to introduce the ethyl, methyl, and p-sulfamoylphenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide include other succinimide derivatives with different substituents. Examples include:

  • N-Phenylsuccinimide
  • N-Methylsuccinimide
  • N-Ethylsuccinimide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

17100-92-4

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C13H16N2O4S/c1-3-13(2)8-11(16)15(12(13)17)9-4-6-10(7-5-9)20(14,18)19/h4-7H,3,8H2,1-2H3,(H2,14,18,19)

InChI Key

WCHUHMTYPVCQKV-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C

Canonical SMILES

CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C

Synonyms

4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide

Origin of Product

United States

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